

A Toxicological Deep Dive: Prochloraz Versus Its Environmental Successors

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

N-(2-(2,4,6-

Compound Name: *Trichlorophenoxy)ethyl)propan-1-
amine*

Cat. No.: *B1228130*

[Get Quote](#)

A Comparative Guide for Researchers and Drug Development Professionals

Prochloraz, a widely utilized imidazole fungicide, plays a crucial role in agriculture by inhibiting ergosterol biosynthesis in fungi. However, its journey in the environment doesn't end with its application. Prochloraz degrades into several byproducts, each with its own toxicological profile that warrants careful consideration. This guide provides a comprehensive comparison of the toxicological properties of Prochloraz and its primary degradation products, offering valuable insights for researchers, scientists, and professionals in drug development.

At a Glance: Comparative Toxicity

To facilitate a clear understanding of the relative toxicities, the following tables summarize the available quantitative data for Prochloraz and its key degradation products: 2,4,6-trichlorophenol (TCP), 2,4,6-trichlorophenoxyacetic acid (BTS 9608), N-propyl-N-2-(2,4,6-trichlorophenoxy)ethylurea (BTS 44595), and N-formyl-N'-propyl-N'-[2-(2,4,6-trichlorophenoxy)ethyl]urea (BTS 44596).

Table 1: Acute Toxicity

Compound	Chemical Name	Oral LD50 (Rat)	Dermal LD50 (Rat)	Inhalation LC50 (Rat)
Prochloraz	N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]-1H-imidazole-1-carboxamide	1600 - 2400 mg/kg ^[1]	> 5000 mg/kg ^[1]	> 2.16 mg/L (4h) ^[1]
2,4,6-Trichlorophenol (TCP)	2,4,6-Trichlorophenol	820 mg/kg	Data not available	Data not available
BTS 9608	2,4,6-Trichlorophenoxy acetic acid	Harmful if swallowed (Category 4) ^[1]	Data not available	Data not available
BTS 44595	N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]urea	Considered less toxic than Prochloraz ^[2]	Data not available	Data not available
BTS 44596	N-formyl-N'-propyl-N'-[2-(2,4,6-trichlorophenoxy)ethyl]urea	Data not available	Data not available	Data not available

Table 2: Chronic Toxicity

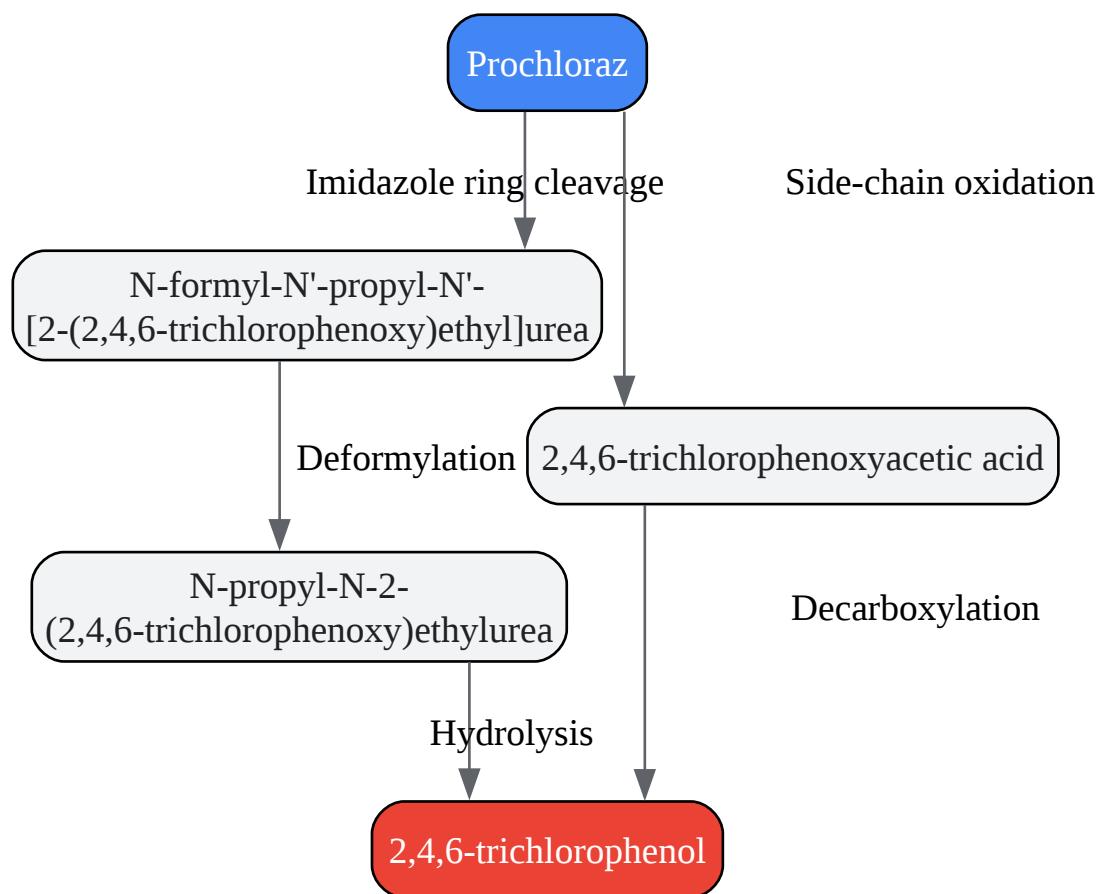
Compound	NOAEL (No-Observed-Adverse-Effect Level)	Species	Study Duration	Key Effects
Prochloraz	0.9 mg/kg bw/day[3]	Dog	2 years	Liver effects[3]
	1.3 mg/kg bw/day[3]	Rat	2 years	Liver effects[3]
2,4,6-Trichlorophenol (TCP)	Data not available			
BTS 9608	Data not available			
BTS 44595	Data not available			
BTS 44596	Data not available			

Table 3: Genotoxicity & Endocrine Disruption

Compound	Ames Test	In Vitro Mammalian Cell Gene Mutation	Endocrine Disruption
Prochloraz	Negative	Negative	Potent endocrine disruptor (anti-androgenic, aromatase inhibitor) ^[4] [5]
2,4,6-Trichlorophenol (TCP)	Data not available	Data not available	Suspected endocrine disruptor
BTS 9608	Data not available	Data not available	Data not available
BTS 44595	Data not available	Data not available	Data not available
BTS 44596	Data not available	Data not available	Data not available

Degradation Pathway of Prochloraz

Prochloraz undergoes a series of degradation steps in the environment, primarily through hydrolysis and microbial action. The imidazole ring is cleaved, leading to the formation of several metabolites.

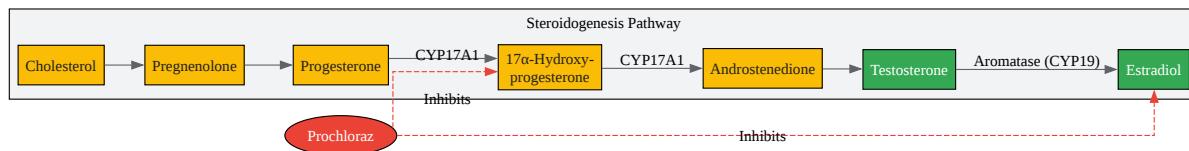


[Click to download full resolution via product page](#)

Figure 1: Simplified degradation pathway of Prochloraz.

Mechanism of Endocrine Disruption: Inhibition of Steroidogenesis

A primary toxicological concern with Prochloraz is its potent endocrine-disrupting activity. It primarily interferes with steroid hormone synthesis (steroidogenesis) by inhibiting key cytochrome P450 enzymes.



[Click to download full resolution via product page](#)

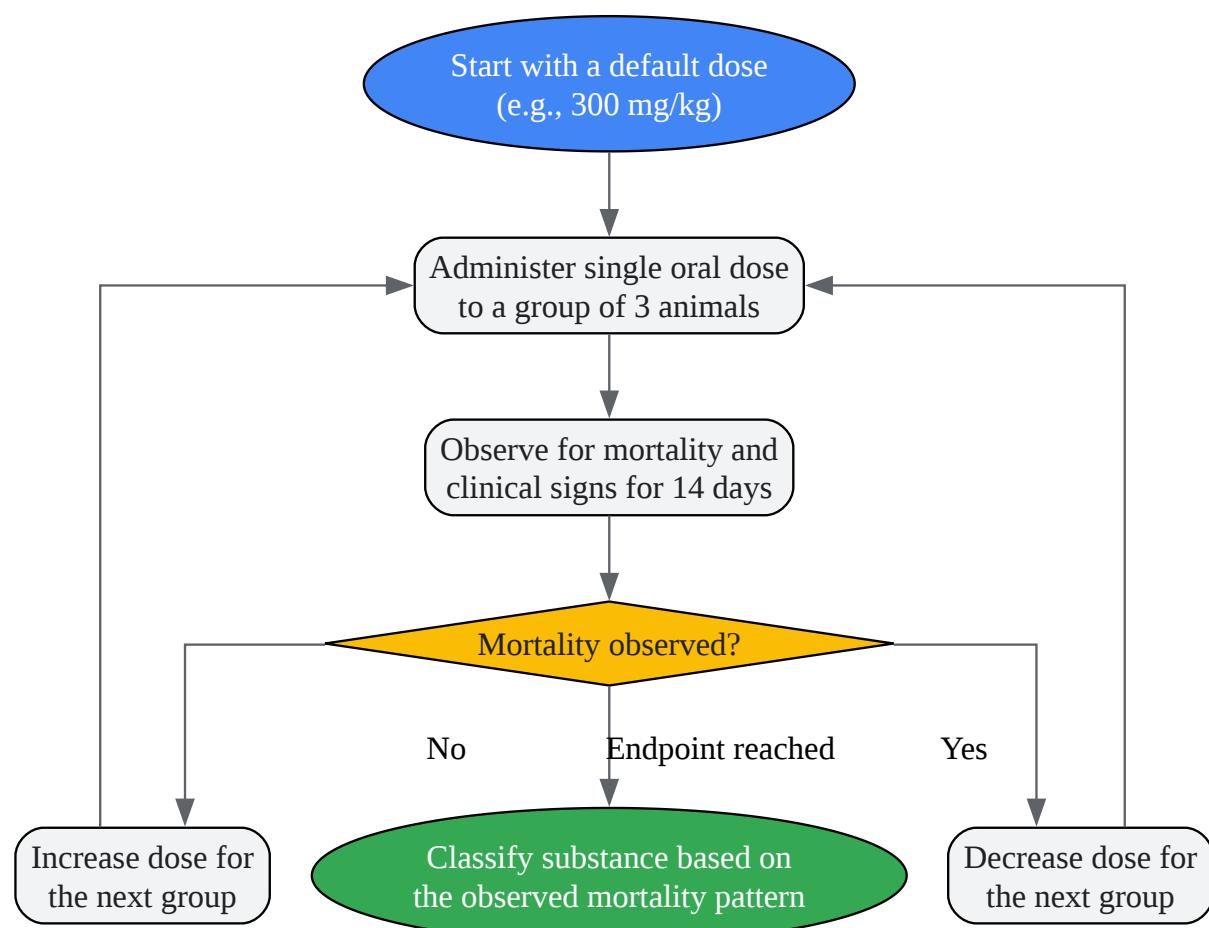
Figure 2: Prochloraz inhibits key enzymes in the steroidogenesis pathway.

Experimental Protocols

The toxicological data presented in this guide are supported by a range of standardized experimental protocols. Below are summaries of the methodologies for key assays used to evaluate the toxicity of Prochloraz and its degradation products.

Acute Oral Toxicity (OECD 423)

The acute toxic class method is a stepwise procedure to determine the acute oral toxicity of a substance.



[Click to download full resolution via product page](#)

Figure 3: Workflow for the Acute Toxic Class Method (OECD 423).

Methodology:

- Dosing: A single dose of the test substance is administered orally to a small group of rodents (typically 3).
- Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.
- Stepwise Procedure: Based on the outcome (mortality or survival), the dose for the next group of animals is adjusted up or down.

- Classification: The substance is classified into a toxicity category based on the pattern of mortality across different dose levels.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This in vitro assay is used to assess the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-requiring strains of *Salmonella typhimurium*.

Methodology:

- Strains: Several strains of *S. typhimurium* with pre-existing mutations in the histidine operon are used.
- Exposure: The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver).
- Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.
- Incubation: Plates are incubated for 48-72 hours.
- Evaluation: A positive result is indicated by a significant increase in the number of revertant colonies (colonies that have regained the ability to synthesize histidine) compared to the control.

H295R Steroidogenesis Assay (OECD 456)

This in vitro assay uses the human adrenocortical carcinoma cell line H295R to screen for chemicals that affect the production of steroid hormones.

Methodology:

- Cell Culture: H295R cells are cultured in a suitable medium.
- Exposure: The cells are exposed to various concentrations of the test substance for a defined period (e.g., 48 hours).
- Hormone Measurement: The levels of key steroid hormones (e.g., testosterone and estradiol) in the cell culture medium are quantified using methods like ELISA or LC-MS/MS.

- Data Analysis: A change in hormone production compared to the control indicates an effect on steroidogenesis.

Conclusion

Prochloraz exhibits a complex toxicological profile, with its endocrine-disrupting properties being a significant concern. While its primary degradation product, 2,4,6-trichlorophenol, also demonstrates toxicity, there is a notable lack of comprehensive toxicological data for other metabolites such as BTS 9608, BTS 44595, and BTS 44596. This data gap highlights the need for further research to fully understand the environmental and health risks associated with the complete degradation pathway of Prochloraz. For researchers and drug development professionals, a thorough understanding of the toxicological profiles of both the parent compound and its metabolites is essential for accurate risk assessment and the development of safer alternatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [chemicalbook.com](http://www.chemicalbook.com) [chemicalbook.com]
- 2. Buy Urea, N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]- (EVT-1599241) | 139520-94-8 [evitachem.com]
- 3. PROCHLORAZ (JMPR 2001) [inchem.org]
- 4. 139520-94-8 | C12H15Cl3N2O2 | CID 1475957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. [edlists.org](http://www.edlists.org) [edlists.org]
- To cite this document: BenchChem. [A Toxicological Deep Dive: Prochloraz Versus Its Environmental Successors]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1228130#toxicological-comparison-of-prochloraz-and-its-degradation-products>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com